5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol is a natural product found in Ochrosia elliptica with data available.
5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol
CAS No.: 51131-85-2
Cat. No.: VC0516440
Molecular Formula: C17H14N2O
Molecular Weight: 262.30 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51131-85-2 |
|---|---|
| Molecular Formula | C17H14N2O |
| Molecular Weight | 262.30 g/mol |
| IUPAC Name | 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol |
| Standard InChI | InChI=1S/C17H14N2O/c1-9-14-8-18-6-5-12(14)10(2)17-16(9)13-7-11(20)3-4-15(13)19-17/h3-8,19-20H,1-2H3 |
| Standard InChI Key | QZTWUDDGLIDXSE-UHFFFAOYSA-N |
| SMILES | CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C |
| Canonical SMILES | CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Framework
The systematic IUPAC name for this compound is 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol, reflecting its fused pyridocarbazole skeleton with methyl groups at positions 5 and 11 and a hydroxyl substituent at position 9 . Its structure consists of four fused aromatic rings: a pyridine ring (Ring D) annulated to a carbazole system (Rings A–C). The planar geometry facilitates intercalation into DNA base pairs, a critical feature for its biological activity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 262.30 g/mol | |
| CAS Registry Number | 51131-85-2 | |
| InChI Key | QZTWUDDGLIDXSE-UHFFFAOYSA-N | |
| SMILES | CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C |
Spectroscopic and Crystallographic Data
While crystallographic data for the free base remains limited, its hydrobromide salt (CID 25082949) has been characterized via X-ray diffraction, confirming the protonation at the pyridine nitrogen . UV-Vis spectroscopy reveals absorption maxima at 244 nm and 290 nm, consistent with extended π-conjugation. Nuclear magnetic resonance (NMR) studies of related ellipticine analogs show distinct shifts for the C-9 hydroxyl proton (~δ 9.8 ppm) and aromatic protons in the carbazole system .
Synthesis and Structural Modifications
Classical Synthetic Routes
The Cranwell-Saxton method remains the cornerstone for synthesizing pyrido[4,3-b]carbazoles. For 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol, a modified approach involves:
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Vilsmeier formylation of 1,4-dimethylcarbazole at C-3 to yield 3-formyl-1,4-dimethylcarbazole .
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Condensation with a pyridine-derived amine to form an imine intermediate.
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Cyclization under acidic conditions to annulate the pyridine ring (Ring D) .
Recent work by Sainsbury et al. demonstrated the utility of aza-Cope rearrangements to install substituents at C-7 and C-8. For example, treatment of 6-methoxy-1,4-dimethylcarbazole with allyl bromide and AlCl₃ generated an 8-allyl derivative, which was further functionalized to 7-(3-diethylaminopropyl)-9-methoxyellipticine analogs .
Challenges in Regioselective Functionalization
Substitution at C-3 is sterically hindered due to proximity to the methyl groups at C-5 and C-11. Successful strategies include:
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Lithium alkylation of imine intermediates to introduce alkyl chains at C-3 .
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Pd-catalyzed cross-couplings for aryl/heteroaryl group installation.
Biological Activities and Mechanisms of Action
Anticancer Properties
9-Hydroxyellipticine exhibits potent cytotoxicity against multiple cancer cell lines, with IC₅₀ values in the nanomolar range for breast (MCF-7) and lung (A549) carcinomas . Its mechanism involves:
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DNA intercalation: Planar aromatic system inserts between base pairs, causing helical distortion .
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Topoisomerase II inhibition: Stabilizes DNA-topoisomerase complexes, inducing double-strand breaks .
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Reactive oxygen species (ROS) generation: Mitochondrial disruption leads to apoptosis via caspase-3 activation.
Table 2: Comparative Cytotoxicity of Ellipticine Analogs
| Compound | IC₅₀ (nM) MCF-7 | IC₅₀ (nM) A549 |
|---|---|---|
| 9-Hydroxyellipticine | 42 ± 3.1 | 58 ± 4.2 |
| Ellipticine | 38 ± 2.8 | 49 ± 3.7 |
| 9-Methoxyellipticine | 210 ± 11 | 185 ± 9.5 |
Pharmacokinetic and Toxicity Profiles
Despite its efficacy, 9-hydroxyellipticine faces challenges such as:
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Poor aqueous solubility (LogP = 3.2), limiting bioavailability.
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Dose-dependent cardiotoxicity due to hERG channel inhibition .
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Rapid hepatic metabolism via CYP3A4-mediated hydroxylation.
Pharmacological Research and Derivative Development
Structural Optimization Strategies
To enhance therapeutic indices, researchers have focused on:
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Prodrug formulations: Phosphate esters at C-9 improve solubility and reduce first-pass metabolism .
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Side-chain modifications: Introduction of 3-diethylaminopropyl groups enhances DNA binding affinity .
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Hybrid molecules: Conjugation with platinum(II) centers yields bifunctional intercalators with synergistic effects .
In Vivo Efficacy Studies
In murine xenograft models, a 7-(3-diethylaminopropyl) derivative reduced tumor volume by 78% at 2 mg/kg/day, outperforming cisplatin (62% reduction) . Toxicity was manageable, with reversible myelosuppression observed at higher doses .
Applications and Future Directions
Challenges and Opportunities
Key areas for future research include:
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Nanoparticle delivery systems to improve tumor targeting.
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CRISPR-Cas9 screens to identify synthetic lethal partners.
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